![molecular formula C15H15NO4S B2774883 3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid CAS No. 73457-03-1](/img/structure/B2774883.png)

3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

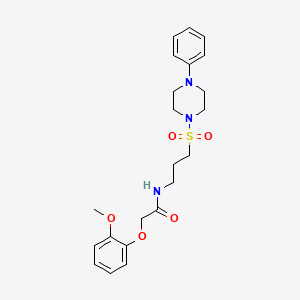

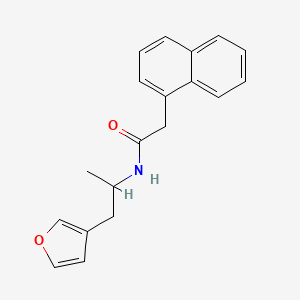

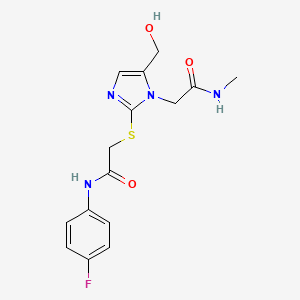

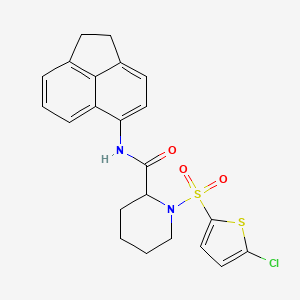

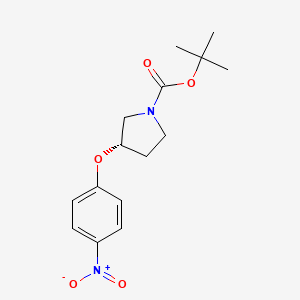

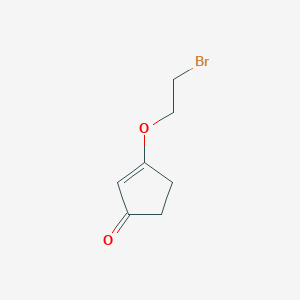

“3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid” is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 . It is used for proteomics research .

Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)COC (=O)NC (CC (=O)O)C2=CC=CS2 .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction, which could be involved in the synthesis of this compound, involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 498.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 80.8±3.0 kJ/mol and a flash point of 255.6±28.7 °C . The compound has 7 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .Applications De Recherche Scientifique

- Application : Researchers investigate its potential as an anti-cancer agent. Understanding its mechanism of action and exploring its efficacy against different cancer cell lines are critical areas of study .

- Application : Scientists have used this compound as a chiral derivatization reagent to separate dl-amino acid enantiomers. Such applications are crucial in analytical chemistry and pharmaceutical research .

- Application : Researchers explore its use in peptide synthesis, especially in constructing complex peptides with specific stereochemistry. These peptides may serve as potential drug candidates or molecular probes .

- Application : Scientists study its interactions with enzymes, receptors, and other biomolecules. It could act as an enzyme inhibitor or modulator, providing insights into biological processes .

- Application : Researchers use it as a building block in organic synthesis. Additionally, its benzyl protecting group can shield specific functional groups during multi-step syntheses .

- Application : By incorporating this compound into ionic liquids, researchers explore their use in organic reactions. These “green” solvents can enhance reaction efficiency and reduce environmental impact .

Cytotoxic Activity and Oncology Research

Chiral Derivatization Reagents

Peptide Synthesis and Drug Development

Chemical Biology and Enzyme Inhibition Studies

Organic Synthesis and Protecting Groups

Ionic Liquids and Green Chemistry

Mécanisme D'action

Mode of Action

It is known that benzyloxy carbonyl compounds often act as protective groups in organic synthesis . They can be removed under mild conditions, which may allow the amino group to interact with its targets .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s molecular weight (22322522 g/mol ) suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is known to be exceptionally mild and functional group tolerant .

Propriétés

IUPAC Name |

3-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-14(18)9-12(13-7-4-8-21-13)16-15(19)20-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLONHMGDZHACPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774800.png)

![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)

![ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2774803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide](/img/structure/B2774809.png)

![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)